Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyrimidine with tert-butyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine ring but have different substituents and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and chloro groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological interactions, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : Approximately 267.72 g/mol
The structural features include:
- A tert-butyl group at position 7.
- A chlorine atom at position 5 of the imidazo ring.
- A carboxylate ester functional group.
These characteristics contribute to its unique pharmacological profile and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general pathway includes the formation of the imidazo[1,2-a]pyrimidine core followed by functional group modifications to introduce the tert-butyl and chloro substituents.
Pharmacological Interactions
Research has shown that this compound interacts with various biological targets, which is crucial for its pharmacological effects:
-
Ion Channel Interactions :
- Notably, studies indicate that this compound may have binding affinity to the hERG ion channel , which plays a significant role in cardiac function. Such interactions are essential for evaluating both efficacy and safety in drug development.
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 7-chloroimidazo[1,2-f]pyrimidine-2-carboxylate | Imidazo-pyrimidine | Contains ethyl instead of methyl; different chlorine position |
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | Imidazo-pyrimidine | Chlorine at position 5; different carboxylic acid position |
tert-butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | Pyrido-oxazine | Iodine substitution; different heterocyclic framework |
This table highlights how variations in substituents and structural frameworks influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several case studies underscore the biological activity of this compound:
-
In Vitro Studies :
- Investigations have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting potential utility in oncology treatments.
- Animal Models :
-
Toxicology Assessments :
- Toxicological evaluations have shown that while the compound exhibits promising biological activity, careful consideration of its safety profile is necessary to mitigate potential adverse effects associated with its use.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)8-5-9(13)16-6-7(10(17)18-4)14-11(16)15-8/h5-6H,1-4H3 |
InChI Key |
CDXMFACTZJSMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=CN2C(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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